



Application of Dimethoxy Dienogest in Medicinal Chemistry: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethoxy Dienogest, chemically known as [(17β)-17-Hydroxy-3,3-dimethoxyestra-5(10),9(11)-dien-17-yl]acetonitrile, is primarily recognized in medicinal chemistry not as a pharmacologically active agent but as a crucial intermediate in the synthesis of Dienogest.[1] Dienogest is a fourth-generation synthetic progestin used in oral contraceptives and for the treatment of endometriosis.[2][3] As a process-related substance, **Dimethoxy Dienogest** is also considered an impurity in the final Dienogest active pharmaceutical ingredient (API).[4] Therefore, its application in medicinal chemistry is centered on process development, optimization of synthesis, and analytical chemistry for quality control of Dienogest.

Understanding the properties and synthesis of **Dimethoxy Dienogest** is vital for ensuring the purity, safety, and efficacy of the final drug product. Regulatory bodies require strict monitoring of impurities in pharmaceutical products, making the study of compounds like **Dimethoxy Dienogest** a critical aspect of drug development.[5]

Application Notes

The primary application of **Dimethoxy Dienogest** in medicinal chemistry is as a key intermediate in the manufacturing of Dienogest. Several patented synthetic routes for Dienogest utilize a dimethoxy-protected precursor to control the reactivity of the molecule during subsequent chemical transformations.[6] The dimethoxy ketal group serves as a



protecting group for the 3-keto functional group of the steroid nucleus, preventing it from undergoing unwanted reactions during the introduction of the cyanomethyl group at the C17 position.

Following the formation of the cyanomethyl group, the dimethoxy ketal is hydrolyzed under acidic conditions to yield the final Dienogest molecule. The efficiency of this deprotection step and the subsequent purification are critical for minimizing the amount of residual **Dimethoxy Dienogest** in the final API.

As a process-related impurity, the presence of **Dimethoxy Dienogest** in the final Dienogest product must be carefully controlled. Analytical methods, such as High-Performance Liquid Chromatography (HPLC), are developed and validated to detect and quantify this and other impurities to ensure the quality and safety of the drug.[7][8]

Data Presentation

Physicochemical Properties of Dimethoxy Dienogest

Property	Value
CAS Number	102193-41-9[1]
Molecular Formula	C22H31NO3[1]
Molecular Weight	357.49 g/mol [4]
Appearance	Off-White to Pale Yellow Solid[4]
Solubility	Slightly soluble in Chloroform, Ethyl Acetate, and Pyridine[4]
Storage	-20°C Freezer[4]

Pharmacological and Pharmacokinetic Profile of Dienogest (Final API)



Parameter	Value
Mechanism of Action	Selective progesterone receptor (PR) agonist; antiandrogenic effects.[2][9]
Progesterone Receptor (PR) Affinity	EC50 = 3.4 or 10.5 nM[9]
Androgen Receptor (AR) Antagonism	EC50 = 420.6 or 775.0 nM[9]
Bioavailability	Approximately 91%[10]
Plasma Half-life	Approximately 9-10 hours[11]
Protein Binding	90% non-specifically bound to albumin; no binding to SHBG or CBG.[10]
Metabolism	Primarily by CYP3A4.[10]

Experimental Protocols Protocol 1: Synthesis of Dienogest from a Dimethoxy Intermediate

This protocol is a representative example based on patented synthesis methods.[6]

Objective: To synthesize Dienogest by reacting a dimethoxy intermediate with a source of the cyanomethyl group, followed by deprotection.

Materials:

- 3,3-dimethoxy-estra-5(10), 9(11)-diene-17-one
- n-Hexyl lithium in hexane
- Acetonitrile
- Tetrahydrofuran (THF), anhydrous
- Hydrochloric acid (HCl)
- Water



- · Brine solution
- Organic solvents for extraction and purification (e.g., ethyl acetate)

Procedure:

- In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), cool a mixture of n-hexyl lithium in hexane and anhydrous THF to between -50°C and -40°C.
- Slowly add a mixture of acetonitrile and anhydrous THF to the cooled solution while maintaining the temperature.
- In a separate flask, dissolve 3,3-dimethoxy-estra-5(10), 9(11)-diene-17-one in anhydrous THF.
- Add the solution of the dimethoxy steroid to the reaction mixture at -50°C to -40°C and stir for approximately 90 minutes.
- After the reaction is complete, raise the temperature to between -10°C and 0°C and quench the reaction by adding water.
- Perform a liquid-liquid extraction to separate the organic layer.
- Wash the organic layer with brine solution.
- Concentrate the organic layer under vacuum to obtain the crude **Dimethoxy Dienogest**.
- For the deprotection step, treat the crude **Dimethoxy Dienogest** with an acidic solution (e.g., dilute HCl) to hydrolyze the dimethoxy ketal.
- Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC).
- Upon completion, neutralize the reaction mixture and extract the crude Dienogest with an organic solvent.
- Purify the crude Dienogest by recrystallization or column chromatography to obtain the final product.[6]



Protocol 2: HPLC Method for Quantification of Dienogest and Impurities

This protocol outlines a general approach for the development of a reversed-phase HPLC method for the analysis of Dienogest and its process-related impurities, including **Dimethoxy Dienogest**.[8]

Objective: To develop and validate an HPLC method for the separation and quantification of Dienogest and its impurities.

Materials and Equipment:

- HPLC system with a UV detector
- Reversed-phase C8 or C18 column (e.g., 250 mm x 4.6 mm, 5 μm)
- Dienogest reference standard
- Dimethoxy Dienogest and other potential impurity reference standards
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Buffer (e.g., phosphate buffer)
- · Volumetric flasks, pipettes, and syringes
- Syringe filters (0.45 μm)

Procedure:

- Mobile Phase Preparation: Prepare the mobile phase by mixing the aqueous buffer and acetonitrile in appropriate proportions. A gradient elution may be necessary to achieve optimal separation of all impurities.
- Standard Solution Preparation: Accurately weigh and dissolve the Dienogest reference standard in a suitable diluent (e.g., a mixture of water and acetonitrile) to prepare a stock



solution. Prepare a series of working standard solutions by diluting the stock solution.

- Impurity Standard Solution Preparation: Prepare a stock solution containing known concentrations of **Dimethoxy Dienogest** and other relevant impurities.
- Sample Preparation: Accurately weigh and dissolve the Dienogest sample to be analyzed in the diluent to achieve a similar concentration as the primary standard solution.
- Chromatographic Conditions:
 - Column: Reversed-phase C8 or C18
 - Mobile Phase: Gradient elution with an aqueous buffer and acetonitrile.
 - Flow Rate: Typically 1.0 mL/min.
 - Column Temperature: Maintained at a constant temperature (e.g., 30°C).
 - Detection Wavelength: Determined by analyzing the UV spectra of Dienogest and its impurities (e.g., 240-300 nm).
 - Injection Volume: Typically 10-20 μL.
- Analysis: Inject the standard solutions, impurity solutions, and sample solutions into the HPLC system.
- Data Analysis: Identify and quantify Dienogest and its impurities in the sample by comparing the retention times and peak areas with those of the reference standards.
- Method Validation: Validate the developed method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Visualizations

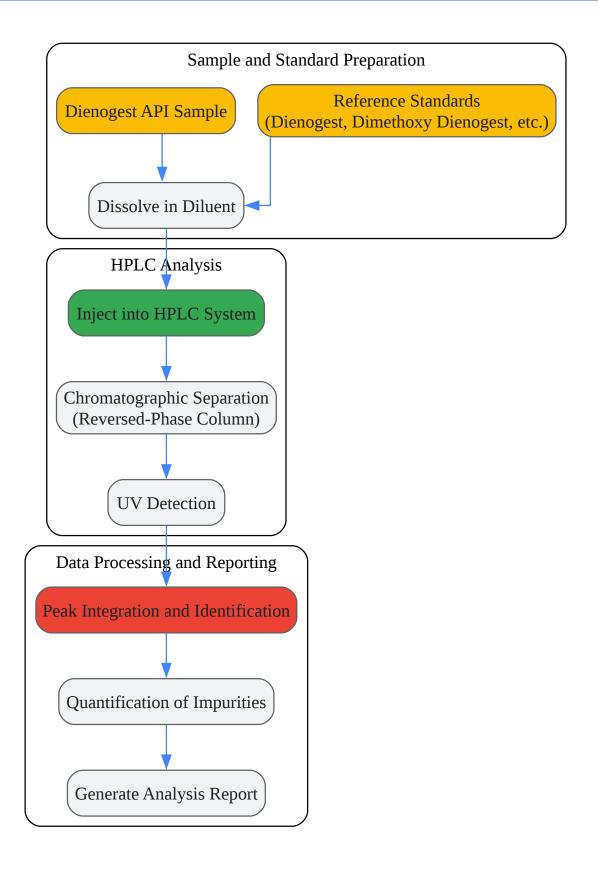


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